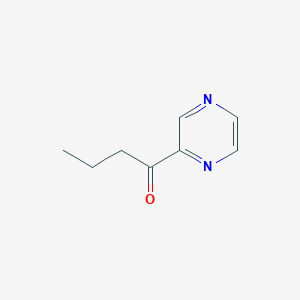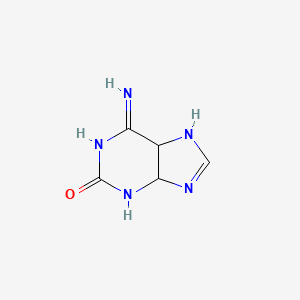
(E)-ethyl 2-(ethoxymethylene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate under controlled conditions. The reaction typically involves the following steps:
Mixing: Ethyl chloroformate is mixed with hydrazine hydrate in a suitable solvent, such as ethanol.
Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.
Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazonates.
Applications De Recherche Scientifique
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with similar structural features but different functional groups.
Methyl butyrate: An ester with a similar carbonyl group but different alkyl chains.
Ethyl propionate: Similar ester structure with different carbon chain lengths.
Uniqueness
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is unique due to its hydrazonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
ethyl (1Z)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5- |
Clé InChI |
MERMSVPSKLJDBQ-ALCCZGGFSA-N |
SMILES isomérique |
CCO/C=N\NC(=O)OCC |
SMILES canonique |
CCOC=NNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)



![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)


